![molecular formula C21H22O2Si B13906974 (2S)-1-[(Triphenylsilyl)oxy]propan-2-ol CAS No. 188524-93-8](/img/structure/B13906974.png)
(2S)-1-[(Triphenylsilyl)oxy]propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-[(Triphenylsilyl)oxy]propan-2-ol: is an organic compound that features a triphenylsilyl group attached to a propan-2-ol backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-[(Triphenylsilyl)oxy]propan-2-ol typically involves the reaction of triphenylsilanol with an appropriate epoxide under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the product. Commonly, the reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a catalyst like sulfuric acid or a base like sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
化学反応の分析
Types of Reactions: (2S)-1-[(Triphenylsilyl)oxy]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The triphenylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or organometallic compounds in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
Chemistry: (2S)-1-[(Triphenylsilyl)oxy]propan-2-ol is used as a protecting group for alcohols in organic synthesis. It helps in the selective protection and deprotection of hydroxyl groups during multi-step synthesis.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals
Medicine: In medicinal chemistry, this compound is used as an intermediate in the synthesis of drugs. Its ability to protect hydroxyl groups makes it valuable in the development of complex drug molecules.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and resins.
作用機序
The mechanism of action of (2S)-1-[(Triphenylsilyl)oxy]propan-2-ol involves its ability to act as a protecting group for hydroxyl functionalities. The triphenylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions at other functional groups in the molecule. The deprotection process typically involves the use of fluoride ions, which selectively cleave the triphenylsilyl group, regenerating the free hydroxyl group.
類似化合物との比較
- (2S)-1-[(Trimethylsilyl)oxy]propan-2-ol
- (2S)-1-[(Tert-butyldimethylsilyl)oxy]propan-2-ol
- (2S)-1-[(Triisopropylsilyl)oxy]propan-2-ol
Comparison:
- (2S)-1-[(Triphenylsilyl)oxy]propan-2-ol is unique due to the bulkiness of the triphenylsilyl group, which provides greater steric protection compared to smaller silyl groups like trimethylsilyl or tert-butyldimethylsilyl.
- The triphenylsilyl group also offers enhanced stability under acidic and basic conditions, making it suitable for a wider range of synthetic applications.
- Compared to triisopropylsilyl, the triphenylsilyl group provides similar steric protection but with different electronic properties, which can influence the reactivity of the protected molecule.
特性
CAS番号 |
188524-93-8 |
|---|---|
分子式 |
C21H22O2Si |
分子量 |
334.5 g/mol |
IUPAC名 |
(2S)-1-triphenylsilyloxypropan-2-ol |
InChI |
InChI=1S/C21H22O2Si/c1-18(22)17-23-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18,22H,17H2,1H3/t18-/m0/s1 |
InChIキー |
ZWIUAQXBOJMKAV-SFHVURJKSA-N |
異性体SMILES |
C[C@@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
正規SMILES |
CC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


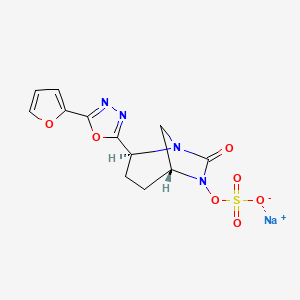
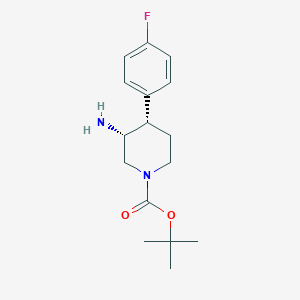


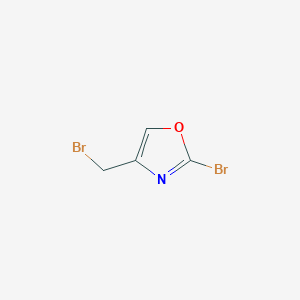
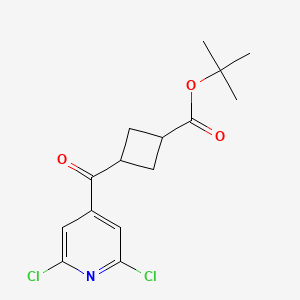
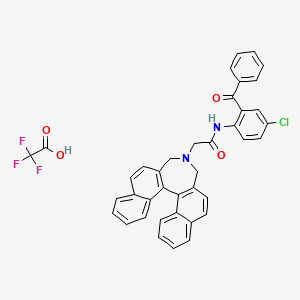
![4-(tert-Butyl) 2-ethyl 6-iodo-4H-thieno[3,2-b]pyrrole-2,4-dicarboxylate](/img/structure/B13906931.png)
![tert-butyl 2-imino-2-oxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-5-carboxylate](/img/structure/B13906934.png)

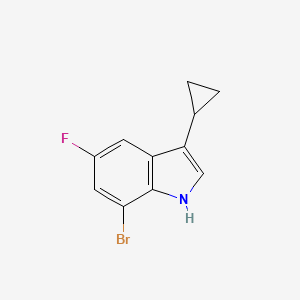
![2-tert-Butyl 1-methyl 2-azabicyclo[2.2.1]heptane-1,2-dicarboxylate](/img/structure/B13906961.png)

![3-[[5-[2,2-Dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B13906978.png)
